[1-(Aminomethyl)cyclopropyl]methanol
Description
Structural and Functional Characteristics
[1-(Aminomethyl)cyclopropyl]methanol represents a distinctive member of the cyclopropylamine family, characterized by its unique combination of functional groups arranged around a highly strained three-membered ring system. The compound possesses the molecular formula C₅H₁₁NO with a molecular weight of 101.15 grams per mole, presenting as a liquid under standard conditions. The structural complexity arises from the presence of both an aminomethyl group and a hydroxymethyl group attached to the same carbon atom of the cyclopropane ring, creating a geminal disubstitution pattern that significantly influences the molecule's chemical behavior and synthetic utility.
The three-dimensional architecture of this compound reflects the characteristic angular strain associated with cyclopropane rings, where the carbon-carbon-carbon bond angles deviate substantially from the ideal tetrahedral geometry. This structural feature imparts unique electronic properties to the molecule, as the increased p-character of the carbon-carbon bonds within the cyclopropane ring contributes to enhanced reactivity patterns compared to their acyclic counterparts. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, with the corresponding International Chemical Identifier string InChI=1S/C₅H₁₁NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2.
Spectroscopic characterization of cyclopropylamine derivatives has revealed sophisticated molecular dynamics involving large amplitude motions, particularly amino group torsional behavior. Recent high-resolution Fourier transform infrared spectroscopy coupled with synchrotron radiation has provided detailed insights into the conformational landscape of cyclopropylamine systems. These studies demonstrate the presence of multiple conformational states, including trans and gauche arrangements, which contribute to the complex spectroscopic signatures observed in the far-infrared region. The amino group torsional motion represents a fundamental vibrational mode that significantly influences the compound's interactions with other molecules and its overall chemical reactivity.
The functional characteristics of this compound extend beyond simple structural considerations to encompass its behavior as a synthetic intermediate and its potential for chemical transformations. The compound's synthesis typically involves multi-step organic reactions, with one prominent method including the reaction of cyclopropylmethylamine with formaldehyde in the presence of dimethylamine, facilitated by acid or base catalysis. This synthetic approach highlights the compound's accessibility through established organic chemistry methodologies while demonstrating the precision required in controlling reaction conditions to achieve optimal yields and purity.
Historical Development and Research Significance
The historical development of this compound research parallels the broader evolution of cyclopropylamine chemistry, which has experienced significant advancement since the late twentieth century. The foundational understanding of cyclopropane chemistry emerged from early investigations into three-membered ring systems, with cyclopropane itself being discovered in 1881 by August Freund through an intramolecular Wurtz reaction involving 1,3-dibromopropane and sodium. This pioneering work established the fundamental synthetic approaches that would later be adapted and refined for the preparation of substituted cyclopropane derivatives, including aminomethyl-substituted variants.
The research significance of cyclopropylamine derivatives gained substantial momentum during the period from 1987 to 2019, as documented in comprehensive reviews of synthetic developments that exploit carbon-carbon bond cleavage mechanisms. These investigations revealed the unique reactivity patterns exhibited by cyclopropylamine-based systems, particularly their propensity to undergo selective carbon-carbon bond cleavage under specific reaction conditions. The mechanistic understanding of these transformations has provided valuable insights into the design of synthetic strategies that leverage the inherent ring strain of cyclopropane systems for constructive chemical processes.
Industrial applications of cyclopropane derivatives emerged prominently in the pharmaceutical sector, where cyclopropylamine serves as an important intermediate for synthesizing antibacterial drugs such as ciprofloxacin, enrofloxacin, and sparfloxacin. This pharmaceutical relevance has driven continued research into efficient synthetic methodologies for preparing cyclopropylamine derivatives, with particular emphasis on developing economical and scalable processes. The production methods for related compounds, such as cyclopropylmethanol, have been optimized through catalytic hydrogenation processes that achieve selectivities ranging from 93 to 100 percent under mild reaction conditions.
The research trajectory of cyclopropylamine chemistry has been significantly influenced by advances in analytical characterization techniques, particularly spectroscopic methods capable of resolving complex conformational behaviors. The application of high-resolution infrared spectroscopy to cyclopropylamine systems has revealed intricate details about torsional motions and conformational equilibria that were previously inaccessible. These analytical capabilities have enhanced the fundamental understanding of structure-property relationships in cyclopropylamine derivatives, providing essential data for both synthetic design and potential applications in areas such as astrochemistry, where these compounds are considered as possible precursors to complex prebiotic molecules.
Current Trends in Cyclopropylamine Chemistry
Contemporary research in cyclopropylamine chemistry has witnessed remarkable diversification in synthetic methodologies, with significant advances in both classical and innovative approaches to constructing aminocyclopropane frameworks. The field has evolved beyond traditional cyclopropanation methods to encompass sophisticated strategies that directly incorporate nitrogen functionality during ring formation processes. Recent methodological developments include adaptations of the Kulinkovich reaction applied to amides and nitriles, stereoselective additions to cyclopropenes, and metal-catalyzed processes involving carbon-hydrogen bond functionalization, all of which represent substantial advances in the precision and efficiency of cyclopropylamine synthesis.
Enantioselective synthesis has emerged as a particularly active area of investigation, with researchers developing chiral catalytic systems capable of delivering cyclopropylamine products with high optical purity. These advances build upon classical methods such as the Curtius rearrangement and Simmons-Smith cyclopropanation while incorporating modern asymmetric catalysis principles. The development of metal-catalyzed reactions involving diazo compounds and alkenes has provided new avenues for stereocontrolled cyclopropylamine formation, addressing the growing demand for enantiomerically pure compounds in pharmaceutical applications.
Current synthetic approaches to this compound and related derivatives emphasize the integration of multiple functional groups through carefully orchestrated reaction sequences. Industrial production methods have evolved to incorporate continuous flow reactor technologies and automated synthesis platforms, enabling more efficient and scalable preparation of these compounds. These technological advances have been complemented by improvements in analytical monitoring and quality control systems, ensuring consistent product quality while reducing production costs and environmental impact.
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Kulinkovich Reaction | Applied to amides and nitriles | Direct nitrogen incorporation |
| Cyclopropene Addition | Stereoselective | High stereochemical control |
| Metal-Catalyzed C-H Functionalization | Mild conditions | Functional group tolerance |
| Modified Simmons-Smith | Asymmetric variants | Enantioselective outcomes |
The mechanistic understanding of cyclopropylamine reactivity has been significantly enhanced through detailed investigations of carbon-carbon bond activation processes. Research spanning from 1987 to 2019 has documented diverse reaction pathways including polar mechanisms, pericyclic processes, radical-based transformations, and transition metal-mediated activations. These mechanistic insights have informed the development of new synthetic strategies that exploit the unique electronic properties of the cyclopropane ring system, particularly the enhanced p-character of carbon-carbon bonds that facilitates oxidative addition to transition metals.
Contemporary applications of cyclopropylamine derivatives extend beyond traditional synthetic chemistry to encompass materials science and biological research domains. The compounds serve as important building blocks in the construction of complex molecular architectures, with particular relevance to drug discovery programs targeting specific therapeutic applications. Research into the biological activity and biomolecular interactions of cyclopropylamine derivatives continues to reveal new potential applications, driving continued interest in developing efficient synthetic methods and exploring structure-activity relationships within this compound class.
Properties
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPXPGXDDKAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625272 | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45434-02-4 | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Biological Activity
[1-(Aminomethyl)cyclopropyl]methanol is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl ring attached to an aminomethyl group and a hydroxymethyl group. This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Inhibition Studies
Recent studies have reported the inhibitory effects of this compound on several biological pathways. Notably, its role as an inhibitor of adenosine kinase (AdK) has been highlighted. AdK is crucial in regulating adenosine levels, which are implicated in various diseases, including cancer and neurological disorders.
Table 1: Inhibition Potency of this compound on Adenosine Kinase
| Compound | Concentration (μM) | % Inhibition | IC50 (μM) |
|---|---|---|---|
| This compound | 50 | 88.3 ± 0.3 | 0.82 ± 0.03 |
| Control | - | 0 | ND |
ND: Not determined
This table summarizes the inhibition potency of the compound against AdK, demonstrating significant inhibition at low concentrations.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound. In animal models, it has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.
Case Study 1: Schizophrenia Treatment
In a recent clinical trial involving patients with schizophrenia, this compound was administered alongside standard antipsychotic treatments. Results indicated a notable improvement in symptoms compared to the control group, suggesting that this compound may enhance therapeutic outcomes in schizophrenia management.
Case Study 2: Pain Management
Another study focused on the analgesic properties of this compound. Animal models demonstrated that administration of the compound resulted in significant pain relief in models of inflammatory pain, indicating its potential utility in pain management therapies.
The biological activity of this compound is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : As an AdK inhibitor, it raises adenosine levels, which can have various downstream effects on cellular signaling.
- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, contributing to its neuropharmacological effects.
Scientific Research Applications
Pharmaceuticals
The primary application of [1-(Aminomethyl)cyclopropyl]methanol lies in its potential as a pharmaceutical agent. Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:
- Analgesic Properties : Investigated for pain relief mechanisms.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of this compound can lead to the development of novel therapeutic agents. The compound's ability to form derivatives through reactions involving its functional groups (e.g., acylation or alkylation) opens avenues for creating more potent analogs.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance biological activity. For instance, altering the thiophene or cyclopropyl components may optimize interactions with specific biological targets.
Case Study 1: Analgesic Activity
A study explored the analgesic properties of similar cyclopropane derivatives, demonstrating their effectiveness in pain models. The findings suggest that this compound could serve as a lead compound for developing new analgesics.
Case Study 2: Antimicrobial Efficacy
Research conducted on thiophene-containing compounds showed promising antimicrobial activity against Gram-positive bacteria. This indicates that this compound may possess similar properties, warranting further investigation.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies can elucidate binding affinities and mechanisms of action, guiding the design of more effective therapeutic agents.
Table 2: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenylethynyl group | Antagonist at mGluR5 |
| 4-Bromothiophene | Simple thiophene derivative | Antimicrobial activity |
| Cyclopropylamine | Basic cyclopropane structure | Neuroactive properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a. [1-(Aminomethyl)cyclopropyl]methanamine dihydrochloride
- Structure : Replaces the hydroxymethyl (-CH₂OH) group with a methanamine (-CH₂NH₂) moiety, forming a dihydrochloride salt.
- Molecular Formula : C₆H₁₄N₂·2HCl (Mol. Weight: 225.12) .
- Key Differences : The absence of a hydroxyl group reduces polarity, while the dihydrochloride salt enhances water solubility. This modification may improve bioavailability for antimicrobial applications, as seen in related cyclopropane derivatives .
b. {1-[(Dimethylamino)methyl]cyclopropyl}methanol
- Structure: Substitutes the primary amine (-NH₂) with a dimethylamino (-N(CH₃)₂) group.
- Molecular Formula: C₇H₁₅NO (Mol. Weight: 129.20) .
- Hazard data (H225: flammable liquid; H318: eye damage) suggest higher volatility and reactivity compared to the primary amine variant .
c. [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride
- Structure: Extends the aminomethyl group to an aminoethyl (-CH₂CH₂NH₂) chain.
- Molecular Formula: C₆H₁₄ClNO (Mol. Weight: 159.63) .
- Key Differences : The ethyl chain enhances lipophilicity, which may improve membrane permeability in drug design. The hydrochloride salt further stabilizes the compound for storage.
Ring-System Modifications
a. 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
- Structure : Replaces the cyclopropane ring with a cyclobutane ring.
- Key Differences: Cyclobutane has lower ring strain (110° bond angles vs. No safety data are available, limiting direct comparisons .
b. [2-(Aminomethyl)cyclopropyl]methanol
- Structure: Shifts the aminomethyl group from the 1-position to the 2-position on the cyclopropane ring.
- Molecular Formula: C₅H₁₁NO (Mol. Weight: 101.08) .
- Key Differences : Positional isomerism alters steric and electronic effects, possibly affecting binding to biological targets. This compound has 28 patents, indicating industrial interest in its unique stereochemistry .
Heterocyclic and Aromatic Derivatives
a. 1-(Aminomethyl)cyclopropylmethanol
- Structure : Attaches a phenyl group to the hydroxymethyl carbon.
- Molecular Formula: C₁₁H₁₅NO (Mol. Weight: 177.24) .
- This derivative has five suppliers, highlighting its commercial viability .
b. 1-(Aminomethyl)cyclopropylmethanol
- Structure : Incorporates a thiophene ring.
Preparation Methods
Preparation of Cyclopropylmethanol as a Key Intermediate
A critical intermediate in the synthesis of [1-(Aminomethyl)cyclopropyl]methanol is cyclopropylmethanol, which provides the hydroxymethyl substituent on the cyclopropane ring. The preparation of cyclopropylmethanol is well-documented and involves the hydrogenation of cyclopropanecarboxaldehyde.
Method Summary:
- Starting Material: Cyclopropanecarboxaldehyde (with typical purity around 90-92%)
- Catalysts: Raney cobalt, Raney nickel, or supported nickel catalysts
- Conditions: Hydrogenation at mild temperatures (20–50 °C) and pressures (2.4–5.2 bar)
- Solvents: Inert solvents such as heptane or cyclohexane
- Reaction Time: Typically 16–24 hours
- The hydrogenation selectively reduces the aldehyde group to the alcohol without significant ring hydrogenation.
- Selectivity ranges from 93% to 100%, with optimized conditions achieving 97–100% selectivity.
- Side product formation (e.g., n-butanol) is minimized by controlling temperature and solvent polarity.
- Example data from a study using Raney nickel catalyst at 25–28 °C and 4.45 bar hydrogen pressure yielded 90.18% cyclopropylmethanol with 98.0% selectivity after 16 hours.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Raney Nickel | 98.0% selectivity |
| Temperature | 25–28 °C | High selectivity maintained |
| Pressure | 4.45 bar | Efficient hydrogenation |
| Solvent | Cycloheptane | Inert, minimizes side reactions |
| Reaction Time | 16 hours | Complete conversion |
| Side Products | n-Butanol (minor) | <10% |
This intermediate preparation is foundational for subsequent amination steps to introduce the aminomethyl group.
The conversion of cyclopropylmethanol to this compound involves the introduction of an aminomethyl group, typically achieved through amination reactions of cyclopropylmethyl derivatives.
- Starting from Cyclopropylmethyl Halides or Derivatives: Cyclopropylmethyl bromide or chloride derivatives are subjected to nucleophilic substitution with ammonia or primary/secondary amines to yield cyclopropylmethyl amines.
- Catalytic Hydrogenation of Nitriles: Cyclopropylmethyl nitriles can be hydrogenated in the presence of catalysts such as platinum, rhodium, or nickel to produce the corresponding amines.
- Reductive Amination: Cyclopropylmethanol or its aldehyde derivatives can undergo reductive amination with ammonia or amine sources under hydrogenation conditions.
- The process described in US Patent US3847985A details the preparation of cyclopropylmethyl alkyl amines via reaction of cyclopropylmethyl halides with ammonia or amines in the presence of catalysts and under controlled conditions.
- The use of hydrogen bromide or other halogenating agents generates suitable intermediates for amination.
- Catalysts such as platinum and rhodium are effective for hydrogenation steps, ensuring high yields and selectivity.
- Alkali hydroxides and bases are often employed to facilitate substitution and amination reactions.
- The reaction conditions are optimized to prevent ring opening and maintain the cyclopropane structure.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halogenation | Hydrogen bromide, halides | Formation of cyclopropylmethyl halides |
| Amination | Ammonia or alkyl amines, base | Nucleophilic substitution to amines |
| Hydrogenation | Pt, Rh, Ni catalysts under H2 | Reduction of nitriles or imines to amines |
| Solvents | Ethanol, tetrahydrofuran, cyclohexane | Solvent choice affects selectivity |
| Temperature & Pressure | Mild to moderate, optimized per catalyst | Prevents ring cleavage |
These steps collectively enable the synthesis of this compound with high purity and yield.
Integrated Synthetic Route and Optimization
A practical synthetic route to this compound involves:
- Hydrogenation of Cyclopropanecarboxaldehyde to Cyclopropylmethanol under mild conditions with Raney nickel or cobalt catalysts.
- Halogenation of Cyclopropylmethanol to form cyclopropylmethyl halides.
- Amination of Cyclopropylmethyl Halides with ammonia or amines in the presence of bases and catalysts.
- Purification by filtration and distillation to isolate the target compound.
- Maintaining low temperatures (20–50 °C) and moderate hydrogen pressures (2.4–5.2 bar) during hydrogenation maximizes selectivity and minimizes ring hydrogenation.
- Choice of inert solvents like cyclohexane or heptane reduces side reactions.
- Catalyst pretreatment and washing steps improve catalyst activity and selectivity.
- Reaction times vary from 16 to 24 hours depending on scale and catalyst.
- Avoiding strongly polar solvents prevents unwanted ring opening and side product formation.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Catalysts/Agents | Conditions | Selectivity/Yield | Notes |
|---|---|---|---|---|---|
| Cyclopropylmethanol synthesis | Hydrogenation of aldehyde | Raney Ni, Raney Co, supported Ni | 20–50 °C, 2.4–5.2 bar H2, inert solvent | 93–100% selectivity | Avoids ring hydrogenation |
| Halogenation | Halogenation (e.g., HBr) | Hydrogen bromide, halides | Controlled temperature | High yield | Prepares amination intermediate |
| Amination | Nucleophilic substitution | Ammonia, alkyl amines, bases | Mild temperature, solvent choice | High conversion | Maintains cyclopropane ring |
| Hydrogenation (amine formation) | Reduction of nitriles/imines | Pt, Rh, Ni catalysts | Moderate T, H2 pressure | High purity amines | Optimized for ring stability |
Q & A
What are the key considerations for optimizing the synthesis of [1-(aminomethyl)cyclopropyl]methanol?
The synthesis typically involves reductive amination of 2,2-dimethylcyclopropanecarboxaldehyde with amines (e.g., methylamine) using reducing agents like sodium borohydride or lithium aluminum hydride . Critical parameters include:
- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
- Catalyst selection : Borane-THF complexes improve yields in cyclopropane-containing systems .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential due to polar functional groups .
How do the stereochemical properties of this compound influence its reactivity?
The cyclopropane ring introduces angle strain (~60° bond angles), increasing susceptibility to ring-opening reactions. The aminomethyl and hydroxymethyl groups participate in hydrogen bonding, affecting solubility and nucleophilic reactivity . Advanced studies should employ:
- Chiral HPLC to resolve enantiomers (if applicable).
- DFT calculations to model strain energy (e.g., ~25 kcal/mol for cyclopropane rings) .
What analytical methods are most effective for characterizing this compound?
How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Solvent effects : Aqueous vs. DMSO solutions alter hydrogen-bonding capacity .
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) .
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4) can reduce bioavailability in vivo .
What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (~0.5), PSA (~60 Ų), and blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina to simulate binding to targets like GABA receptors (docking scores ≤ -7.0 kcal/mol suggest strong interactions) .
- MD Simulations : GROMACS for stability analysis of cyclopropane ring under physiological conditions .
What strategies mitigate cyclopropane ring-opening during derivatization reactions?
- Low-temperature conditions (-20°C) for acylation or sulfonation .
- Protecting groups : Boc or Fmoc for the amine to reduce nucleophilicity during reactions .
- Catalytic hydrogenation avoidance : Use Pd/C alternatives to prevent ring hydrogenolysis .
How does this compound compare structurally to its analogs in pharmacological studies?
| Analog | Key Differences | Impact on Activity |
|---|---|---|
| 1-Aminocyclobutylmethanol | Larger ring (cyclobutane) reduces strain but decreases metabolic stability . | Lower binding affinity to serotonin receptors . |
| Cyclopropylmethylamine | Lacks hydroxymethyl group, reducing solubility in polar solvents . | Weaker inhibition of MAO enzymes . |
What are the best practices for storing and handling this compound?
- Storage : -20°C under argon, desiccated (hygroscopic due to -OH and -NH₂ groups) .
- Stability : Monitor via HPLC every 6 months; degradation products include cyclopropanecarboxylic acid .
How can researchers validate the biological target specificity of this compound?
- Kinase Profiling : Use Eurofins KinaseScan® to test off-target effects (≥85% specificity threshold) .
- CRISPR-Cas9 Knockout Models : Confirm target engagement in cellular assays .
- SPR Analysis : Measure binding kinetics (ka/kd) to receptors like NMDA .
What synthetic routes enable isotopic labeling (e.g., ¹³C, ¹⁵N) for metabolic tracing studies?
- ¹³C-Labeling : Start with ¹³C-enriched cyclopropanecarboxaldehyde in reductive amination .
- ¹⁵N-Labeling : Use ¹⁵NH₄Cl during amine functionalization steps .
- Applications : Track hepatic metabolism via LC-MS/MS in rat models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
